Ergone is a naturally occurring compound with the chemical formula CHO, primarily derived from the fungal species Polyporus umbellatus. It is structurally related to ergosterol, a sterol found in fungi, and exhibits unique chemical properties that contribute to its biological activity. Ergone has garnered attention for its potential therapeutic applications, particularly in oncology due to its cytotoxic properties against various cancer cell lines.
Ergone has demonstrated significant biological activity, particularly as a cytotoxic agent. Studies have shown that it exhibits potent cytotoxic effects against cancer cell lines such as RD (rhabdomyosarcoma) and HepG-2 (liver cancer), while showing reduced toxicity to normal cells . Its mechanism of action may involve inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . Additionally, ergone has been associated with diuretic effects and potential anti-inflammatory properties.
The synthesis of ergone can be achieved through various methods, including extraction from natural sources such as Polyporus umbellatus. The compound can also be synthesized via chemical modification of ergosterol, involving reactions like oxidation or esterification to enhance its pharmacological properties. Research indicates that biocatalysts such as lipases can facilitate these transformations effectively .
Ergone's primary applications lie within the fields of pharmacology and medicine. Its cytotoxic properties make it a potential candidate for developing new anticancer therapies. Furthermore, its diuretic effects suggest applications in treating conditions related to fluid retention. Ergone's unique structure also positions it as a subject of interest for drug formulation research aimed at improving bioavailability and therapeutic efficacy.
Studies on ergone's interactions have revealed insights into its mechanism of action and potential synergistic effects with other compounds. For example, ergone's ability to inhibit certain cellular pathways involved in cancer progression has been documented. Additionally, research into its interactions with various solvents has highlighted how these factors influence its absorption and fluorescence characteristics . Such studies are crucial for understanding how ergone can be effectively utilized in therapeutic contexts.
Ergone shares similarities with several other compounds derived from fungal sources or related structures. Below is a comparison highlighting its uniqueness:
| Compound | Structure Relation | Biological Activity | Unique Features |
|---|---|---|---|
| Ergosterol | Precursor | Anticancer, antifungal | Found in fungi; precursor to ergone |
| Strobilurin | Similar sterol | Fungicidal | Broad-spectrum fungicide |
| Polyporenic Acid | Related metabolite | Antitumor | Exhibits unique structural properties |
| Fumonisin | Mycotoxin | Cytotoxic | Associated with food safety issues |
Ergone stands out due to its potent cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells . This selective activity makes it a promising candidate for further research in developing targeted cancer therapies.
Ergone, systematically known as ergosta-4,6,8(14),22-tetraen-3-one, possesses the molecular formula C₂₈H₄₀O with a molecular weight of 392.6 grams per mole [1] [26]. The compound exhibits an exact mass of 392.3079 atomic mass units as determined by high-resolution electrospray ionization mass spectrometry [6]. This molecular composition places ergone within the ergostanoid family of steroids, characterized by its twenty-eight carbon framework derived from the ergostane backbone [1].
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₈H₄₀O | Elemental Analysis [1] |
| Molecular Weight | 392.6 g/mol | Mass Spectrometry [1] |
| Exact Mass | 392.3079 amu | High-Resolution Mass Spectrometry [6] |
| CAS Registry Number | 19254-69-4 | Chemical Abstracts Service [1] |
The compound was first isolated and characterized using electron impact mass spectrometry, which showed a molecular ion peak at mass-to-charge ratio 392 [24]. High-resolution electrospray ionization mass spectrometry confirmed the molecular formula as C₂₈H₄₀O, calculated for 392.3079, matching the observed mass [24].
Ergone exhibits a complex tetracyclic steroid framework characteristic of the ergostanoid family [1]. The compound features a highly conjugated system with double bonds at positions 4,6,8(14), and 22, creating an extended aromatic system within the steroid nucleus [22] [25]. The presence of an oxo group at position 3 distinguishes ergone from its parent compound ergosterol [1].
The stereochemical configuration of ergone includes multiple chiral centers throughout the steroid backbone [6]. Nuclear magnetic resonance spectroscopy has revealed specific stereochemical arrangements, with the compound existing in the (22E) configuration, indicating the trans arrangement of substituents across the double bond at position 22 [1] [6]. The molecular structure contains six methyl groups positioned at various locations on the steroid framework, contributing to its unique three-dimensional architecture [24].
| Structural Feature | Position | Configuration |
|---|---|---|
| Oxo Group | C-3 | Ketone functionality [1] |
| Double Bond | C-4,C-5 | Part of conjugated system [22] |
| Double Bond | C-6,C-7 | Aromatic character [22] |
| Double Bond | C-8,C-14 | Ring system conjugation [22] |
| Double Bond | C-22,C-23 | (22E) configuration [1] |
| Methyl Groups | Various positions | Six total methyl substituents [24] |
The compound demonstrates a characteristic ergostanoid substitution pattern with specific stereochemical requirements [1]. Detailed nuclear magnetic resonance analysis has confirmed the presence of downfield signals corresponding to the conjugated double bond system, with characteristic chemical shifts at 5.70 parts per million for H-4, 6.10 parts per million for H-6, and 6.71 parts per million for H-7 [24].
The International Union of Pure and Applied Chemistry nomenclature for ergone is (9R,10R,13R,17R)-10,13-dimethyl-17-[(E,1R,4R)-1,4,5-trimethylhex-2-enyl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one [6]. This systematic name precisely describes the stereochemical configuration and substitution pattern of the molecule.
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | (9R,10R,13R,17R)-10,13-dimethyl-17-[(E,1R,4R)-1,4,5-trimethylhex-2-enyl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one [6] |
| Common Name | Ergone [1] |
| Systematic Name | Ergosta-4,6,8(14),22-tetraen-3-one [1] |
| Alternative Name | (22E)-Ergosta-4,6,8(14),22-tetraen-3-one [1] |
| Registry Identifier | 19254-69-4 [1] |
The compound is also referenced by several alternative designations including 24-methylcholesta-4,6,8(14),22-tetraen-3-one and (22E,24R)-ergosta-4,6,8(14),22-tetraen-3-one [26]. These names reflect different approaches to describing the same molecular structure, with emphasis on various structural features such as the methylation pattern and stereochemical configuration.
Ergone belongs to the ergostanoid family of steroids, which are derived from the parent compound ergosterol through various biochemical modifications [1] [14]. Ergosterol, with the molecular formula C₂₈H₄₄O, serves as the predominant sterol in fungal cell membranes and represents the biosynthetic precursor to numerous ergostanoid derivatives [15] [16].
The structural relationship between ergone and ergosterol involves the oxidation of the hydroxyl group at position 3 to form the corresponding ketone, along with modifications to the double bond pattern [1]. While ergosterol contains double bonds at positions 5,7, and 22, ergone exhibits a more extensively conjugated system with double bonds at positions 4,6,8(14), and 22 [15] [22].
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| Ergosterol | C₂₈H₄₄O | 3β-hydroxyl group, Δ⁵,⁷,²² double bonds [15] |
| Ergone | C₂₈H₄₀O | 3-oxo group, Δ⁴,⁶,⁸⁽¹⁴⁾,²² double bonds [1] |
The ergostanoid family encompasses a diverse group of steroid compounds that share the basic ergostane skeleton but differ in their oxidation states, substitution patterns, and stereochemical configurations [18] [33]. These compounds play crucial roles in fungal physiology, particularly in membrane structure and cellular signaling processes [17] [18]. The biosynthetic pathway from ergosterol to ergone involves multiple enzymatic steps, including oxidation reactions catalyzed by specific sterol-modifying enzymes found in fungal organisms [18] [33].
Ergone has been identified as a fungal metabolite isolated from various species including Cordyceps sinensis, Tuber indicum, and Annulohypoxylon squamulosum [1]. This widespread occurrence among fungi suggests an important biological role for ergone within fungal metabolism and potentially in fungal-host interactions.
The three-dimensional molecular conformation of ergone reflects the characteristic tetracyclic steroid framework with specific spatial arrangements determined by the conjugated double bond system [34] [43]. The steroid nucleus consists of three fused six-membered rings (designated A, B, and C) and one five-membered ring (ring D), arranged in a rigid, relatively planar configuration [34] [43].
Conformational analysis reveals that the extensive conjugation within rings A and B significantly restricts molecular flexibility compared to saturated steroid analogs [35]. The presence of the α,β-unsaturated ketone system at positions 3 and 4 creates a planar arrangement within ring A, while the additional double bonds at positions 6,7 and 8,14 extend this planarity through ring B [22] [35].
| Structural Region | Conformational Characteristics |
|---|---|
| Ring A | Planar due to α,β-unsaturated ketone system [34] |
| Ring B | Extended conjugation with Ring A [35] |
| Ring C | Chair conformation with some flattening [34] |
| Ring D | Envelope conformation typical of cyclopentane [34] |
| Side Chain | Extended configuration with (22E) geometry [6] |
The molecular modeling studies indicate that ergone adopts a more rigid conformation compared to ergosterol due to the increased degree of unsaturation [35] [44]. This conformational rigidity affects the compound's interaction with biological membranes and may contribute to its distinct biological properties compared to other ergostanoids [35] [46].
The side chain at position 17 adopts an extended conformation with the characteristic (22E) geometry, placing the terminal methyl groups in specific spatial orientations that influence molecular recognition and binding interactions [6]. Computational analysis suggests that the overall molecular shape resembles a rigid, elongated structure with distinct hydrophobic and polar regions [12].